N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
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Overview
Description
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, also known by its chemical formula C14H16N4O4S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a thioamide with an α,β-unsaturated ketone. The specific synthetic route may vary, but the key steps include:
Thioamide Formation: Starting with an appropriate amine, react it with carbon disulfide (CS) to form the thioamide intermediate.
Condensation: The thioamide reacts with an α,β-unsaturated ketone (such as 3-oxo-1,2-benzothiazol-2(3H)-ylpropanal) to yield the target compound.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are essential for efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield different derivatives.
Substitution: Substituents on the benzyl group can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
- Other thiazole-based derivatives .
3,4-Dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide: .
Properties
Molecular Formula |
C20H18N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-14-8-6-13(7-9-14)12-18-22-23-20(28-18)21-17(25)10-11-24-19(26)15-4-2-3-5-16(15)29-24/h2-9H,10-12H2,1H3,(H,21,23,25) |
InChI Key |
FYXJVEJZESAPHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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